10-(Carbobenzoxyamino)-1-decanol
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Oral Low-Molecular Weight Heparin Delivery
Sodium N-[10-(2-hydroxybenzoyl)amino]decanoate (SNAD) has been explored as a novel carrier allowing the gastrointestinal absorption of low-molecular weight heparin (LMWH), demonstrating the prevention of deep venous thrombosis. This study suggests the potential of decanoate derivatives in enhancing the oral bioavailability of therapeutics, which might be relevant for the applications of 10-(Carbobenzoxyamino)-1-decanol in drug delivery systems (Salartash et al., 1999).
Anti-inflammatory and Anti-angiogenic Activities
Research on benzophenone appended oxadiazole derivatives, including compounds with similar functional groups, has shown significant anti-inflammatory activity and the ability to inhibit cyclooxygenase-2 (Cox-2), suggesting the potential for this compound in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
Biosynthesis of Value-added Chemicals
Efficient biosynthesis of 10-Hydroxy-2-decenoic acid (10-HDA) using engineered Escherichia coli highlights the potential for microbial synthesis of complex molecules. This approach could be applicable for synthesizing derivatives of this compound, providing a sustainable method for producing high-value chemical compounds (Wang et al., 2022).
Novel Auxiliaries for Stereoselective Synthesis
The use of 2,3-Dihydro-4H-1,3-benzoxazin-4-ones as auxiliaries in the stereoselective synthesis of 1-beta-Methylcarbapenems highlights innovative approaches to synthetic chemistry. Similar methodologies could be explored for the stereoselective synthesis of this compound and its derivatives, opening new avenues in drug synthesis and medicinal chemistry (Kondo et al., 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(10-hydroxydecyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c20-15-11-6-4-2-1-3-5-10-14-19-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13,20H,1-6,10-11,14-16H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVONOSXQOAUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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